1-[(4-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that the compound is a first-in-class mrna-based therapeutic agent encoding t cell co-stimulator ox40l, and pro-inflammatory cytokines il-23 and il-36γ . These targets play crucial roles in immune response modulation, making F2752-1247 potentially useful in immunotherapy.
Mode of Action
F2752-1247 interacts with its targets to stimulate an immune response. The compound encodes for the T cell co-stimulator OX40L and the pro-inflammatory cytokines IL-23 and IL-36γ. This encoding leads to the production of these proteins, which can then interact with their respective receptors on immune cells, leading to the activation and proliferation of these cells .
Biochemical Pathways
Similarly, the interaction of IL-23 and IL-36γ with their respective receptors can lead to the activation of various downstream signaling pathways, resulting in an inflammatory response .
Result of Action
The result of F2752-1247’s action is a productive and sustained inflammatory response in the tumor microenvironment (TME). This includes signatures of increased innate and adaptive immune cell abundance and effector response . This response can potentially lead to the destruction of tumor cells, making F2752-1247 a promising candidate for cancer immunotherapy.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-16-9-7-14(8-10-16)13-30-20-15(4-3-11-28-20)12-17(22(30)32)21(31)29-19-6-2-1-5-18(19)23(25,26)27/h1-12H,13H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQKQYYPAGJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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